molecular formula C20H14O6 B13136076 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate CAS No. 89023-97-2

4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate

Cat. No.: B13136076
CAS No.: 89023-97-2
M. Wt: 350.3 g/mol
InChI Key: AJBMNVCVRIFLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate (CAS 89023-97-2) is a high-value chemical building block with significant applications in materials science and organic synthesis. This compound, with the molecular formula C20H14O6 and a molecular weight of 350.32 g/mol, features a planar, fused ring system that is instrumental in the development of advanced materials . Its primary research value lies in its role as a protected precursor. The molecule can be readily deprotected to form a dihydroxy compound, which is a critical intermediate for synthesizing various anthraquinone-based dyes and biologically active quinonoids . Furthermore, this dihydroxy derivative is known to undergo self-assembly to form metallo-supramolecular coordination polymers, demonstrating excellent selectivity and binding affinity for planar aromatic guests, small organic molecules, and transition metal ions such as iridium . These properties make it a compound of intense interest for researchers developing new sensory materials, catalytic systems, and functional nanostructures. The nearly planar anthraquinone core of the molecule facilitates π-π stacking interactions between adjacent benzene rings of neighboring molecules, a key feature for constructing stable supramolecular architectures in the solid state . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

89023-97-2

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

(16-acetyloxy-2,9-dioxo-11-tetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaenyl) acetate

InChI

InChI=1S/C20H14O6/c1-9(21)25-19-13-7-8-14(13)20(26-10(2)22)16-15(19)17(23)11-5-3-4-6-12(11)18(16)24/h3-6H,7-8H2,1-2H3

InChI Key

AJBMNVCVRIFLBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C3=C1CC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of appropriate precursors under controlled conditions to form the cyclobuta[b]anthracene core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of acetyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

Reactivity and Versatility
The compound serves as a valuable intermediate in organic synthesis. Its dioxo functionality allows for various chemical transformations, including cyclization and functionalization reactions. For instance, it can be utilized in the synthesis of complex organic molecules through methods such as Diels-Alder reactions and Michael additions.

Case Study: Synthesis of Novel Quinones
A notable application involves the use of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate in the synthesis of novel quinones. Researchers have demonstrated that this compound can be transformed into various quinone derivatives that exhibit significant biological activity. The synthetic pathway typically involves oxidation processes that leverage the compound's inherent reactivity .

Materials Science

Photophysical Properties
The compound's unique molecular structure contributes to interesting photophysical properties. Studies indicate that it possesses strong absorbance in the UV-visible spectrum, making it suitable for applications in organic photovoltaics and light-emitting devices.

Case Study: Organic Photovoltaics
In recent research, 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate was incorporated into polymer blends for organic solar cells. The resulting devices demonstrated enhanced efficiency due to improved charge transport properties attributed to the compound's structural characteristics .

Medicinal Chemistry

Anticancer Activity
Emerging studies have highlighted the potential of this compound as an anticancer agent. Its ability to interact with cellular targets and induce apoptosis has been documented in various cancer cell lines.

Case Study: In Vitro Anticancer Studies
In vitro studies have shown that derivatives of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate exhibit cytotoxic effects against several cancer types. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Summary Table of Applications

Field Application Description
Organic SynthesisIntermediate for Quinone SynthesisUsed in reactions to form biologically active quinones
Materials ScienceOrganic PhotovoltaicsEnhances efficiency in solar cell applications
Medicinal ChemistryAnticancer ActivityExhibits cytotoxic effects against cancer cells through ROS generation

Mechanism of Action

The mechanism of action of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity places it within a niche class of fused polycyclic systems. Below is a comparative analysis with chemically related compounds:

Compound Name Key Structural Features Functional Groups Reported Applications Key Differences
Target Compound Cyclobutane fused to anthracene; 4,9-diketone; 3,10-diacetate Diacetate, diketone Limited data; hypothesized for photochemical or electronic applications Unique cyclobutane-anthracene fusion; dual ester-ketone substitution
Fluorescein diacetate Xanthene core with two acetate esters Diacetate, hydroxyl Cell viability staining (hydrolyzes to fluorescein in live cells) Xanthene vs. anthracene core; lacks fused cyclobutane and diketone groups
Cyclobutane[b]anthracene derivatives Anthracene fused with cyclobutane; variable substituents Diverse (e.g., hydroxyl, halogens) Organic semiconductors, light-emitting materials Substituent variability; absence of diacetate-diketone combination
9,10-Anthraquinone derivatives Anthracene with 9,10-ketones Diketone, variable substituents Dyes, pharmaceuticals (e.g., anthracycline antibiotics) No cyclobutane ring or ester groups; simpler substitution pattern

Key Findings from Comparative Studies

Reactivity: The diacetate groups in the target compound may confer hydrolytic instability under physiological conditions, similar to Fluorescein diacetate .

Electronic Properties: The cyclobutane-anthracene fusion likely enhances π-conjugation rigidity compared to non-fused anthracenes, as seen in cyclobutane[b]anthracene-based organic semiconductors. This could improve photostability or charge transport efficiency.

Biological Activity: Unlike anthraquinone-based drugs (e.g., doxorubicin), the target compound lacks documented cytotoxicity or intercalation properties, possibly due to steric hindrance from the cyclobutane ring .

Biological Activity

4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate (CAS No. 89023-97-2) is a synthetic compound belonging to the class of dioxo anthracene derivatives. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H14O6
  • Molecular Weight : 350.32 g/mol
  • Structure : The compound features a fused cyclobutane and anthracene system with two acetoxy groups attached.

Research on similar anthracene derivatives indicates several potential mechanisms through which 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate may exert its biological effects:

  • DNA Interaction : Compounds with similar structures have shown the ability to intercalate into DNA or form adducts with nucleobases, leading to inhibition of DNA replication and transcription.
  • Topoisomerase Inhibition : Some anthracene derivatives inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress by generating ROS, which may lead to apoptosis in cancer cells.

Antitumor Activity

Several studies have investigated the antitumor properties of dioxo anthracene derivatives. For instance:

  • A study demonstrated that analogs of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • In vitro Studies :
    • In a recent investigation involving human cancer cell lines, the compound showed IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism was attributed to both direct DNA interaction and ROS-mediated pathways .
  • Animal Models :
    • Animal studies indicated that administration of the compound led to reduced tumor growth in xenograft models. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound compared to controls .

Comparative Analysis

The following table summarizes findings from various studies on related compounds:

Compound NameIC50 (μM)Mechanism of ActionReference
4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate5.2 (HeLa)Topoisomerase II inhibition
Anthracene-1,4-dione10.5 (MCF-7)ROS generation
9-Hydroxyanthracene7.8 (A549)DNA intercalation

Q & A

Q. What methodologies are recommended for studying the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC50_{50} determination via nonlinear regression .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., MMP-13 for diacerein derivatives) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.